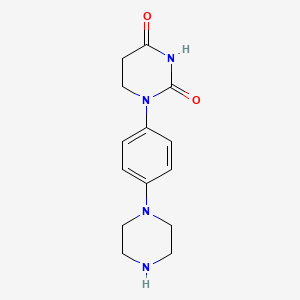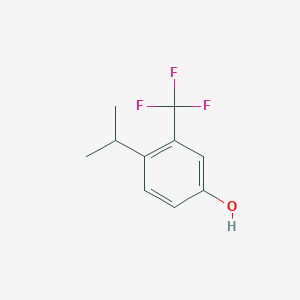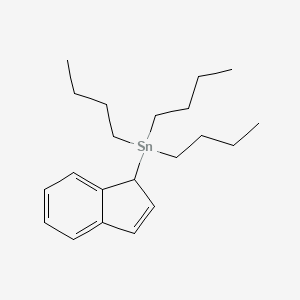
3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide: is a quaternary ammonium salt with the molecular formula C7H14BrN3. It is a type of ionic liquid that has gained attention due to its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents. This compound is used in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-methylimidazole with 3-bromopropylamine. The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromide ion in 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide can be substituted with other nucleophiles, such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group, leading to the formation of various derivatives.
Complexation Reactions: The imidazolium cation can form complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium chloride or acetate can be formed.
Oxidation Products: Oxidation of the amine group can lead to the formation of imines or nitriles.
Reduction Products: Reduction of the imine group can lead to the formation of secondary amines.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a catalyst or catalyst support in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.
Solvent: Due to its ionic nature, it is used as a solvent for various chemical reactions, particularly those involving polar or ionic substrates.
Biology:
Biomolecule Stabilization: The compound is used to stabilize proteins and other biomolecules in solution, enhancing their stability and activity.
Drug Delivery: It is explored as a potential carrier for drug delivery systems due to its biocompatibility and ability to form complexes with various drugs.
Medicine:
Antimicrobial Agent: The compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for use in disinfectants and antiseptics.
Therapeutic Applications: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry:
Electrolytes: The compound is used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability.
Coatings and Films: It is used in the preparation of coatings and films with enhanced mechanical and thermal properties.
作用機序
The mechanism of action of 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide varies depending on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, enhancing the reaction rate. In biological applications, the compound can interact with biomolecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions, stabilizing their structure and enhancing their activity. In antimicrobial applications, the compound can disrupt the cell membrane of microorganisms, leading to cell lysis and death.
類似化合物との比較
- 1-(3-Aminopropyl)-3-methylimidazolium chloride
- 1-(3-Aminopropyl)-3-methylimidazolium acetate
- 1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate
Comparison:
- Thermal Stability: 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide exhibits higher thermal stability compared to its chloride and acetate counterparts.
- Solubility: The bromide salt is more soluble in organic solvents, while the chloride and acetate salts are more soluble in water.
- Antimicrobial Activity: The bromide salt exhibits higher antimicrobial activity compared to the chloride and acetate salts, likely due to the larger ionic radius of the bromide ion.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H14BrN3 |
|---|---|
分子量 |
220.11 g/mol |
IUPAC名 |
3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;bromide |
InChI |
InChI=1S/C7H14N3.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2-4,8H2,1H3;1H/q+1;/p-1 |
InChIキー |
IYLGURBQKWFKBE-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CN(C=C1)CCCN.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)












